DBPR112 -

DBPR112

Catalog Number: EVT-1481589
CAS Number:
Molecular Formula: C32H31N5O3
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DBPR112 is a potent EGFR inhibitor (IC50=487 nM) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. DBPR112), DBPR112 not only displayed a potent inhibitory activity against EGFRL858R/T790M double mutations but also exhibited tenfold potency better than the third-generation inhibitor, osimertinib,against EGFR and HER2 exon 20 insertion mutations. Overall, pharmacokinetic improvement through lead-to-candidate optimization yielded fourfold oral AUC better that afatinib along with F = 41.5%, an encouraging safety profile, and significant antitumor efficacy in in vivo xenograft models. DBPR112 is currently undergoing phase 1 clinical trial in Taiwan.
Overview

DBPR112 is a novel compound classified as an epidermal growth factor receptor inhibitor, primarily developed for the treatment of non-small cell lung cancer. It is based on a furanopyrimidine scaffold, which has shown promising results in preclinical and clinical studies. The compound targets mutations in the epidermal growth factor receptor, which are often associated with resistance to existing therapies.

Source

DBPR112 was discovered through a collaborative research effort aimed at identifying effective inhibitors of the epidermal growth factor receptor. The compound has been investigated in various studies, including those published in reputable journals such as the Journal of Medicinal Chemistry and presented at international oncology congresses.

Classification

DBPR112 falls under the category of small molecule drugs, specifically targeting the epidermal growth factor receptor. Its classification as an inhibitor makes it a potential candidate for cancer therapy, particularly for patients with specific mutations in the epidermal growth factor receptor.

Synthesis Analysis

Methods

The synthesis of DBPR112 involves several steps that utilize standard organic chemistry techniques. Initial synthetic routes have been optimized to enhance yield and purity. Key methods include:

  • Refluxing reactions: This is typically employed to facilitate the formation of the furanopyrimidine core.
  • Purification techniques: High-performance liquid chromatography (HPLC) is used to isolate and purify the final product, ensuring high purity levels necessary for clinical use.

Technical Details

The synthetic route begins with commercially available starting materials, which undergo multiple reaction steps including cyclization and functional group modifications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized throughout the synthesis to confirm structure and purity.

Molecular Structure Analysis

Structure

DBPR112's molecular structure features a furanopyrimidine core, which is crucial for its activity against the epidermal growth factor receptor. The specific arrangement of functional groups on this core contributes to its binding affinity and selectivity.

Data

  • Molecular formula: C₁₄H₁₅N₅O
  • Molecular weight: 255.31 g/mol
  • Key structural components: Furan ring, pyrimidine ring, and various substituents that enhance its pharmacological properties.
Chemical Reactions Analysis

Reactions

DBPR112 undergoes various chemical reactions typical of small molecules, including:

  • Binding interactions: The compound interacts with the epidermal growth factor receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Metabolic transformations: In vivo studies suggest that DBPR112 may be metabolized by liver enzymes, impacting its pharmacokinetics.

Technical Details

The kinetics of DBPR112 binding to its target have been characterized using surface plasmon resonance assays, providing insights into its efficacy and potential resistance mechanisms.

Mechanism of Action

Process

DBPR112 inhibits the activity of the epidermal growth factor receptor by binding to its active site, preventing downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth in cancer models.

Data

Studies indicate that DBPR112 effectively blocks phosphorylation of key tyrosine residues on the epidermal growth factor receptor, disrupting its signaling cascade. This mechanism has been validated through both in vitro and in vivo experiments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DBPR112 is typically presented as a white to off-white solid.
  • Solubility: The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: DBPR112 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point has been determined through differential scanning calorimetry, indicating thermal stability suitable for formulation development.
Applications

Scientific Uses

DBPR112 is primarily researched for its potential use in oncology as a targeted therapy for non-small cell lung cancer. Its specificity for mutated forms of the epidermal growth factor receptor positions it as a valuable candidate in personalized medicine approaches. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in diverse patient populations.

Introduction to EGFR-Targeted Therapies in NSCLC

Epidermal Growth Factor Receptor (EGFR) Signaling in NSCLC

The epidermal growth factor receptor (EGFR) is a 170-kDa transmembrane glycoprotein tyrosine kinase that regulates cell proliferation, survival, and differentiation. In NSCLC, dysregulated EGFR signaling occurs in approximately 15% of Western and 30-40% of Asian patients, primarily through activating mutations in the kinase domain. The most prevalent alterations are exon 19 deletions (45-50%) and L858R point mutations (35-40%), which confer constitutive kinase activity and drive oncogenesis via downstream pathways (PI3K/AKT, Ras/Raf/MEK/ERK). Less common mutations include exon 20 insertions (2%), G719X, and L861Q. EGFR-mutated NSCLC predominates in adenocarcinoma histology, never-smokers, females, and Asian populations [3] [5].

Table 1: Prevalence of EGFR Mutations in NSCLC

Mutation TypeFrequencyClinical Significance
Exon 19 deletions45-50% of EGFR-mutated NSCLCPrimary sensitivity to EGFR TKIs
L858R35-40%Reduced sensitivity vs. exon 19 del
Exon 20 insertions2%Primary resistance to early-gen TKIs
Uncommon mutations10%Variable TKI sensitivity

Evolution of EGFR Tyrosine Kinase Inhibitors

EGFR tyrosine kinase inhibitors (TKIs) revolutionized NSCLC treatment:

  • 1st-generation (gefitinib, erlotinib): Reversibly bind ATP-binding site, improve PFS vs. chemotherapy (HR 0.48 in IPASS trial) but resistance emerges within 9-15 months [5].
  • 2nd-generation (afatinib, dacomitinib): Irreversible covalent binders, broader mutation coverage but increased toxicity [5].
  • 3rd-generation (osimertinib): Targets T790M resistance mutation (acquired in 50% of 1st/2nd-gen TKI failures) and sensitizing mutations while sparing wild-type EGFR. FLAURA trial established osimertinib as 1st-line standard (mPFS 18.9 vs. 10.2 months; HR 0.46) [5] [8].

Table 2: Generations of EGFR TKIs

GenerationAgentsKey AttributesLimitations
1stGefitinib, ErlotinibReversible inhibition; QoL benefitsT790M-mediated resistance
2ndAfatinib, DacomitinibIrreversible binding; broader coverageDose-limiting toxicities
3rdOsimertinib, LazertinibT790M activity; CNS penetrationC797S-mediated resistance

Mechanisms of Resistance to EGFR TKIs

Despite initial responses, resistance inevitably develops through:

  • EGFR-dependent mechanisms: Secondary mutations (T790M: 50% after 1st-gen; C797S: 26% with exon 19 del after osimertinib) or amplification [3] [7].
  • EGFR-independent bypass: Activation of alternative pathways (MET amplification: 15-20%, HER2 amplifications, RAS/MAPK) [3] [8].
  • Histologic transformation: Small-cell (5-10%) or squamous cell conversion [7].
  • Exon 20 insertions: Steric hindrance prevents effective TKI binding, conferring primary resistance [5] [9].

Properties

Product Name

DBPR112

IUPAC Name

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

Molecular Formula

C32H31N5O3

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1

InChI Key

NQAMTZUVRFRJCZ-VMMYIZNOSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

DBPR112; DBPR-112; DBPR 112;

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.